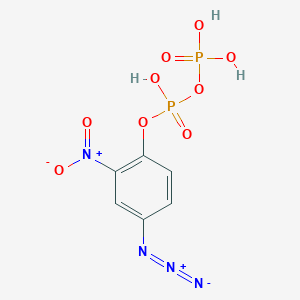

Mono(4-azido-2-nitrophenyl) diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mono(4-azido-2-nitrophenyl) diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O9P2 and its molecular weight is 340.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photoaffinity Labeling

One of the primary applications of Mono(4-azido-2-nitrophenyl) diphosphate is in photoaffinity labeling. This technique allows researchers to study the binding sites of proteins and enzymes by using light to activate the azide group, leading to covalent attachment to nearby amino acids.

- Mechanism : Upon exposure to UV light, the azide group undergoes a photochemical reaction, generating a highly reactive nitrene that can insert into C-H bonds of nearby residues . This method has been utilized to map the active sites of various enzymes, including ATP synthase and other phosphatases.

- Case Study : In one study, 4-azido-2-nitrophenyl phosphate was used as a photoreactive analog of inorganic phosphate to investigate the binding sites in F1-ATPase from beef heart mitochondria. The compound was shown to bind reversibly to the phosphate site, providing insights into the enzyme's mechanism .

Enzyme Inhibition Studies

This compound has also been employed in enzyme inhibition studies. Researchers utilize this compound to explore how various inhibitors interact with enzymatic pathways.

- Inhibition Mechanism : The compound acts as a competitive inhibitor for enzymes that utilize phosphate groups. For instance, it was found that it could inhibit the binding of inorganic phosphate (Pi) to F1-ATPase with a Ki value of 60 µM . This competitive inhibition provides valuable information on enzyme kinetics and substrate specificity.

Structural Analysis of Enzyme Active Sites

The ability of this compound to form covalent bonds with proteins makes it an excellent tool for structural analysis.

- Fluorescent Probes : Researchers have combined this compound with fluorescent tags to visualize enzyme interactions in real-time. This approach enhances our understanding of dynamic processes within cells .

- Case Study Example : A study demonstrated how this compound could be used alongside fluorescent probes to investigate the active site of pyridoxal kinase, revealing critical interactions between the enzyme and its substrates .

Investigating Nucleotide Receptor Interactions

This compound is also significant in studying nucleotide receptors, particularly in immune cells like polymorphonuclear leukocytes (PMNs).

- Receptor Binding Studies : The compound has been shown to facilitate investigations into how extracellular nucleotides bind to cell surface receptors, which is crucial for understanding cellular signaling pathways .

Propiedades

Número CAS |

123883-88-5 |

|---|---|

Fórmula molecular |

C6H6N4O9P2 |

Peso molecular |

340.08 g/mol |

Nombre IUPAC |

(4-azido-2-nitrophenyl) phosphono hydrogen phosphate |

InChI |

InChI=1S/C6H6N4O9P2/c7-9-8-4-1-2-6(5(3-4)10(11)12)18-21(16,17)19-20(13,14)15/h1-3H,(H,16,17)(H2,13,14,15) |

Clave InChI |

ZDFVFDBDGHPIRB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)OP(=O)(O)O |

SMILES canónico |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)OP(=O)(O)O |

Key on ui other cas no. |

123883-88-5 |

Sinónimos |

4-azido-2-nitrophenyl pyrophosphate 4-azido-2-nitrophenyl pyrophosphate, 32P-labeled azido-PPi |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.